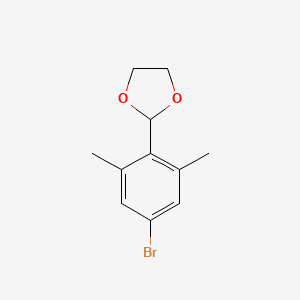

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane

Description

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane (CAS: 88679-81-6) is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a substituted benzene moiety. The dioxolane group acts as a protective acetal for aldehydes, enhancing stability during synthetic procedures . The compound’s structure includes a bromine atom at the para position and methyl groups at the 2 and 6 positions of the phenyl ring, conferring steric and electronic effects that influence reactivity and physical properties.

Properties

IUPAC Name |

2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYAPBUKMMHVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2OCCO2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547426 | |

| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88679-81-6 | |

| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: p-Toluenesulfonic acid or sulfuric acid

Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium azide in DMF at 80°C

Oxidation: Potassium permanganate in acetone at room temperature

Reduction: Lithium aluminum hydride in ether at 0°C

Major Products

Substitution: 2-(4-Amino-2,6-dimethylphenyl)-1,3-dioxolane

Oxidation: 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolan-4-one

Reduction: 2-(2,6-Dimethylphenyl)-1,3-dioxolane

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel polymers and materials with specific properties.

Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane and related compounds:

*Note: Doxophylline’s CAS number is inferred from and may require verification.

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in this compound donate electrons via hyperconjugation, slightly deactivating the aromatic ring and reducing electrophilicity at the bromine site compared to non-methylated analogues like 2-(4-Bromophenyl)-1,3-dioxolane . In contrast, the difluoro derivative (2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane) exhibits increased electrophilicity due to fluorine’s strong electron-withdrawing nature, enhancing its suitability for nucleophilic aromatic substitution .

Steric Effects :

Metabolic and Pharmacological Profiles

- Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane) :

- Displays metabolic stability, with 95% of the parent compound recovered in rat liver microsomal studies. The major metabolite arises from C2 oxidation of the dioxolane ring, followed by ring opening .

- In contrast, simpler dioxolanes (e.g., this compound) lack pharmacological data but are presumed stable under physiological conditions due to their synthetic utility as intermediates.

Biological Activity

The compound 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane is a member of the 1,3-dioxolane class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated phenolic precursors with dioxolane-forming reagents. While specific synthetic pathways for this compound are not extensively documented, related compounds in the literature provide insight into potential methods. For instance, the synthesis of dioxolane derivatives often employs electrophilic aromatic substitution and subsequent cyclization reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various 1,3-dioxolane derivatives. In particular, compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 625 | |

| Enterococcus faecalis | 625 | |

| Pseudomonas aeruginosa | 625 | |

| Escherichia coli | >1000 | |

| Klebsiella pneumoniae | >1000 | |

| Proteus mirabilis | >1000 | |

| Candida albicans | Significant |

The compound exhibited excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited or no activity against Gram-negative bacteria like E. coli and K. pneumoniae .

The antimicrobial mechanism of action for dioxolane derivatives is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of bromine in the phenyl ring may enhance lipophilicity and facilitate membrane penetration, thereby increasing efficacy against bacterial cells .

Case Studies

A case study investigating the structure-activity relationship (SAR) of various dioxolanes indicated that modifications to the aromatic substituents significantly impacted biological activity. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to their electron-donating counterparts .

Toxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that many dioxolane derivatives exhibit low toxicity towards mammalian cell lines at therapeutic concentrations. However, further research is required to evaluate long-term safety and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane?

- Methodological Answer : Optimize reaction conditions by selecting appropriate catalysts (e.g., acid catalysts for dioxolane formation) and solvents (e.g., anhydrous THF or dichloromethane). Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with gradients of ethyl acetate/hexane to isolate the product. Reference structural analogs like 2-(7-bromoheptyl)-1,3-dioxolane for stepwise bromination and dioxolane ring formation strategies .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromophenyl groups) and methyl groups (δ 1.2–2.5 ppm for dimethyl substituents). Compare with 1,3-dioxolane derivatives in literature, such as dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate, which shows distinct splitting patterns for dioxolane protons (δ 4.7–5.0 ppm) .

- IR : Confirm dioxolane C-O-C stretching (~1100 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. What safety protocols are critical when handling brominated dioxolane derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store separately from bases or reducing agents to prevent unintended reactions. Follow waste disposal guidelines for halogenated organics, as outlined in chemical safety manuals .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distribution. Focus on the bromophenyl ring’s para and ortho positions, where steric hindrance from dimethyl groups may influence reactivity. Compare with studies on 2-(3-bromo-propyl)-2-phenyl-1,3-dioxolane, where substituents direct electrophilic attack .

Q. What strategies resolve contradictions in reported reaction yields for brominated dioxolane derivatives?

- Methodological Answer :

- Replicate Conditions : Ensure identical reagents (e.g., anhydrous vs. hydrated catalysts) and temperature control (±2°C).

- Analytical Validation : Use HPLC to quantify purity and identify side products. For example, impurities in 4,5-dichloro-1,3-dioxolane analogs were linked to incomplete purification .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables affecting yield .

Q. How can the biological activity of this compound be evaluated against resistant microbial strains?

- Methodological Answer :

- MIC Assays : Prepare serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial strains (e.g., S. aureus ATCC 29213) and incubate at 35°C for 18–20 hours. Compare with reference antibiotics (e.g., amikacin) and chiral 1,3-dioxolanes showing MICs <50 µg/mL against Gram-positive bacteria .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or qPCR to study gene expression changes in treated pathogens.

Data-Driven Research Questions

Q. What analytical challenges arise in characterizing stereoisomers of brominated dioxolanes?

- Methodological Answer : Use chiral HPLC columns (e.g., amylose-based) with polar mobile phases to resolve enantiomers. For racemic mixtures, compare optical rotation data ([α]D) with standards like dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane ([α]D = −80°) .

Q. How can kinetic studies elucidate the stability of the dioxolane ring under acidic or basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.